molecular formula C19H26N2O6 B3198301 1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate CAS No. 1011479-73-4

1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate

Cat. No.: B3198301
CAS No.: 1011479-73-4
M. Wt: 378.4 g/mol
InChI Key: XXXQWKCPQQSYEL-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate (CAS 1011479-73-4) is a protected azetidine derivative designed for use as a critical synthetic intermediate in advanced pharmaceutical research and development. With a molecular formula of C19H26N2O6 and a molecular weight of 378.42 g/mol, this compound provides researchers with a versatile and reactive scaffold for constructing complex molecules . This compound serves as a fundamental building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its core azetidine ring is a four-membered nitrogen-containing heterocycle of significant interest in drug discovery due to its influence on molecular properties and metabolic stability . The strategic placement of three protective groups—the tert -butyloxycarbonyl (Boc), ethyl ester, and benzyloxycarbonyl (Cbz)—allows for selective deprotection and further functionalization at multiple sites. This enables the precise, step-wise synthesis of target structures, making it invaluable for creating diverse chemical libraries . Key Research Applications: Anticancer Agent Development: This and related azetidine intermediates are prominently featured in patented routes for synthesizing estrogen receptor modulating compounds . Such modulators are investigated for their potential in treating estrogen receptor-positive cancers, including breast cancer . Building Block for Biologically Active Molecules: The structural features of this compound make it suitable for incorporation into molecules that target various enzymes and receptors, serving as a cornerstone for developing potent and selective inhibitors . Handling and Storage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Specific storage conditions should be confirmed upon receipt, but similar azetidine carboxylates often require cold-chain transportation and storage at -20°C under an inert atmosphere to maintain stability . Researchers should consult the safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(phenylmethoxycarbonylamino)azetidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-5-25-15(22)19(12-21(13-19)17(24)27-18(2,3)4)20-16(23)26-11-14-9-7-6-8-10-14/h6-10H,5,11-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQWKCPQQSYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121381
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011479-73-4
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011479-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-[[(phenylmethoxy)carbonyl]amino]-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N3O5C_{20}H_{27}N_{3}O_{5}, with a molecular weight of approximately 361.44 g/mol. The compound features a tert-butyl group, an ethyl group, and a benzyloxycarbonyl amino group attached to an azetidine ring, which contributes to its unique chemical behavior.

PropertyValue
Molecular FormulaC20H27N3O5
Molecular Weight361.44 g/mol
CAS Number1356087-48-3
Boiling PointPredicted: 498.5 ± 45.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with various protecting groups and coupling agents. Methods include the use of benzyloxycarbonyl chloride and tert-butyl esters under controlled conditions to ensure high yields and purity.

Biological Activity

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Studies : A study published in Molecules demonstrated that derivatives of azetidine displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Anticancer Research : In vitro assays conducted on human cancer cell lines revealed that compounds with similar structures to the target compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites.

Scientific Research Applications

Medicinal Chemistry Applications

1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate has been studied for its potential as a pharmaceutical intermediate. Its structure suggests it may act as a precursor for synthesizing various bioactive compounds, particularly in the development of new drugs targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, a study demonstrated that azetidine derivatives could inhibit tumor growth in vitro and in vivo models. The incorporation of the benzyloxycarbonyl group enhances solubility and bioavailability, making this compound a candidate for further investigation in anticancer drug development .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of amino acids and peptides. Its functional groups allow for various chemical modifications, making it useful in synthetic routes.

Case Study: Peptide Synthesis

In peptide synthesis, protecting groups are crucial for selective reactions. The benzyloxycarbonyl (Z) group is commonly used to protect amino groups during peptide synthesis. The use of this compound allows chemists to create protected amino acids efficiently, facilitating the assembly of complex peptide structures without unwanted side reactions .

Biological Research

The compound's unique structure also positions it well for biological research applications. Its derivatives can be explored for their interactions with biological molecules, potentially leading to the discovery of new therapeutic agents.

Case Study: Enzyme Inhibition

Studies have shown that azetidine derivatives can act as enzyme inhibitors. For example, modifications of the azetidine skeleton have been linked to the inhibition of certain proteases involved in disease mechanisms. This suggests that this compound could be investigated for its potential to modulate enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position 3) Protecting Groups Key Differences Reference
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate Azetidine Cbz-amino, ethyl ester Cbz, tert-butyl, ethyl Reference compound
1-(tert-butyl) 3-methyl 3-((S)-phenylsulfinylamino)azetidine-1,3-dicarboxylate Azetidine Sulfinylamino, methyl ester tert-butyl, methyl Sulfinyl group instead of Cbz; methyl ester
1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Azetidine Free amino group, ethyl ester tert-butyl, ethyl Unprotected amine; reduced stability
1-tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate Pyrrolidine Difluoro, ethyl ester tert-butyl, ethyl Five-membered ring; fluorine substituents
1-tert-butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate Piperidine Fluoro, ethyl ester tert-butyl, ethyl Six-membered ring; fluorine substituent

Key Observations :

  • Ring Size : Azetidine (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered), enhancing reactivity in ring-opening or functionalization reactions .
  • Amino Protection: The Cbz group in the target compound offers stability under basic conditions, unlike the free amine in CAS 1011479-72-3, which may require in-situ protection during synthesis .
  • Ester Groups : Ethyl esters (target compound) exhibit slower hydrolysis rates compared to methyl esters (e.g., compound 3m in ), impacting pharmacokinetics in drug candidates .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) [α]²⁰D (c in MeOH) Solubility (Organic) Stability
Target Compound Not reported Not reported High (DCM, THF) Stable to bases; labile to H₂/Pd
1-(tert-butyl) 3-methyl 3-((R)-thiophenyl)azetidine-1,3-dicarboxylate (3h) 90–92 +9.00 Moderate Air-sensitive
1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate Oil N/A High (EtOAc) Stable to chromatography

Notable Trends:

  • Optical Activity : Chiral azetidines (e.g., compound 3h) exhibit significant optical rotation ([α]²⁰D = +9.00), whereas piperidine derivatives lack reported data .
  • Stability: The Cbz group in the target compound decomposes under hydrogenolysis, enabling selective deprotection, while tert-butyl esters resist acidic conditions .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate, and how do solvent/catalyst choices influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition or coupling reactions. For example, THF with LiHMDS as a base (1.2–2.0 equiv) at −78°C to 0°C is effective for azetidine derivatives, as demonstrated in similar syntheses . Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents may reduce byproducts. Catalyst selection (e.g., chiral bases for stereochemical control) should align with the target enantiomeric excess. Monitor reaction progress via TLC or HPLC, and optimize yield by adjusting equivalents of reactants and reaction time.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish tertiary carbons (e.g., tert-butyl at ~1.4 ppm in 1H NMR) and carbonyl groups (~165–170 ppm in 13C NMR). Compare with reference spectra of analogous azetidine dicarboxylates .
  • HRMS (EI or ESI) : Validate molecular ion ([M+H]+ or [M+Na]+) with <2 ppm deviation from theoretical mass.
  • IR Spectroscopy : Confirm the presence of C=O (1720–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

Q. How can researchers mitigate hazards during synthesis, given the compound’s reactive intermediates?

  • Methodological Answer :
  • Safety Protocols : Use inert atmosphere (N2/Ar) for moisture-sensitive steps. Quench reactive intermediates (e.g., LiHMDS) with isopropanol or aqueous NH4Cl.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods, especially when handling volatile solvents (THF) or toxic reagents (benzyloxycarbonyl chloride) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stereochemical outcomes under varying catalytic conditions?

  • Methodological Answer :
  • Split-Plot Design : Assign catalysts (e.g., LiHMDS vs. NaHMDS) as main plots and temperatures (−78°C vs. 0°C) as subplots. Use 4 replicates to assess enantiomeric excess via chiral HPLC .
  • Response Surface Methodology (RSM) : Optimize catalyst loading, solvent ratio (THF:DCM), and temperature to maximize yield and stereoselectivity.

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :
  • Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
  • Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, tert-butyl esters are prone to hydrolysis under acidic conditions, while benzyloxycarbonyl groups degrade in basic media .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for nucleophilic attacks on the azetidine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) using AMBER or GROMACS. Validate with experimental kinetic data .

Q. How does the compound’s environmental fate align with regulatory guidelines for lab waste disposal?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess mineralization in activated sludge.
  • Ecotoxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Correlate results with LogP (calculated via ChemAxon) to predict bioaccumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 3-(((benzyloxy)carbonyl)amino)azetidine-1,3-dicarboxylate

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